2-amino-N-ethylpyrimidine-5-sulfonamide
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Overview
Description
2-amino-N-ethylpyrimidine-5-sulfonamide is a nitrogen-containing heterocyclic compound with a wide range of biological activities. It is part of the pyrimidine family, which is known for its significant role in medicinal chemistry due to its diverse pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-ethylpyrimidine-5-sulfonamide typically involves the reaction of acyclic starting materials such as benzylidene acetones and ammonium thiocyanates. The process includes several steps: ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
Industrial Production Methods
In industrial settings, the synthesis of sulfonamides, including this compound, often involves oxidative coupling of thiols and amines. This method is advantageous as it streamlines synthetic routes and reduces waste generation .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-ethylpyrimidine-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: Conversion of thiols to sulfonamides.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic substitution reactions involving the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include ammonium thiocyanate, benzylidene acetones, and various oxidizing agents. The conditions often involve moderate temperatures and the presence of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions are typically sulfonamides, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2-amino-N-ethylpyrimidine-5-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-amino-N-ethylpyrimidine-5-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to block the cell cycle in the S phase and induce apoptosis in cancer cells . The compound’s sulfonamide group plays a crucial role in its biological activity by inhibiting bacterial DNA synthesis through competitive inhibition .
Comparison with Similar Compounds
Similar Compounds
2-amino-5-ethylpyrimidine: Shares a similar core structure but lacks the sulfonamide group.
2-aminopyrimidine derivatives: These compounds have been studied for their antitrypanosomal and antiplasmodial activities.
Sulfonamide drugs: Known for their antibacterial properties and used in various therapeutic applications.
Uniqueness
2-amino-N-ethylpyrimidine-5-sulfonamide is unique due to its combination of the pyrimidine ring and the sulfonamide group, which enhances its biological activity and makes it a valuable compound in medicinal chemistry .
Properties
CAS No. |
89599-21-3 |
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Molecular Formula |
C6H10N4O2S |
Molecular Weight |
202.24 g/mol |
IUPAC Name |
2-amino-N-ethylpyrimidine-5-sulfonamide |
InChI |
InChI=1S/C6H10N4O2S/c1-2-10-13(11,12)5-3-8-6(7)9-4-5/h3-4,10H,2H2,1H3,(H2,7,8,9) |
InChI Key |
MCTBCTOEQLBYRR-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=CN=C(N=C1)N |
Origin of Product |
United States |
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